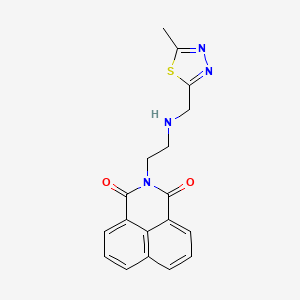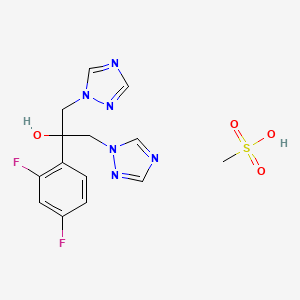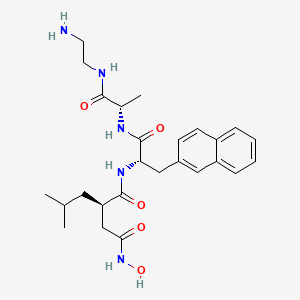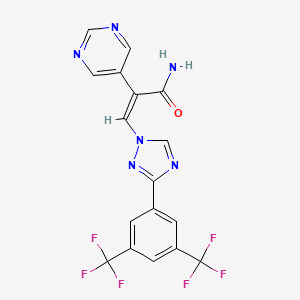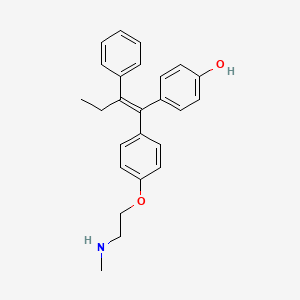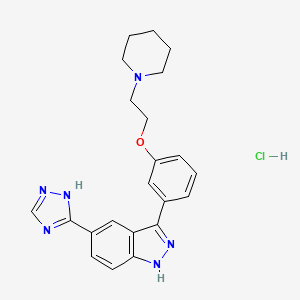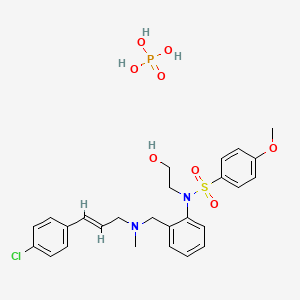
KN-93 Phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KN-93 Phosphate is a potent and selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). This compound is widely used in scientific research due to its ability to inhibit CaMKII with a high degree of specificity, making it a valuable tool for studying various cellular processes regulated by this kinase .
准备方法
Synthetic Routes and Reaction Conditions
KN-93 Phosphate is synthesized through a series of chemical reactions involving the formation of its core structure, followed by phosphorylation. The synthetic route typically involves the reaction of 4-chlorocinnamyl chloride with N-methylbenzylamine to form an intermediate, which is then reacted with 4-methoxybenzenesulfonyl chloride. The final step involves the phosphorylation of the resulting compound to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time. The compound is then purified using techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
KN-93 Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the compound, potentially affecting its inhibitory activity.
Reduction: This reaction can modify the compound’s structure, impacting its binding affinity to CaMKII.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of this compound with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxidized derivatives, while reduction can yield reduced forms of this compound. Substitution reactions can result in a variety of derivatives with different functional groups .
科学研究应用
KN-93 Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of CaMKII and its role in various chemical processes.
Biology: Employed to investigate the role of CaMKII in cellular signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
Medicine: Utilized in research on diseases such as Parkinson’s disease, where CaMKII plays a critical role in disease progression.
Industry: Applied in the development of new therapeutic agents targeting CaMKII for the treatment of various diseases .
作用机制
KN-93 Phosphate exerts its effects by inhibiting CaMKII. The compound binds to the kinase’s regulatory domain, preventing the activation of CaMKII by calcium/calmodulin. This inhibition disrupts the kinase’s ability to phosphorylate its substrates, thereby modulating various cellular processes. The molecular targets and pathways involved include the regulation of neurotransmitter release, gene expression, and cell cycle progression .
相似化合物的比较
Similar Compounds
KN-62: Another CaMKII inhibitor with a similar mechanism of action but different binding affinity and specificity.
KN-92: A structurally related compound that serves as a negative control in experiments involving KN-93 Phosphate.
STO-609: An inhibitor of CaMKK, another kinase in the calcium/calmodulin signaling pathway
Uniqueness
This compound is unique due to its high specificity for CaMKII and its ability to permeate cell membranes, making it highly effective in both in vitro and in vivo studies. Its water solubility also enhances its usability in various experimental setups .
属性
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKJTPOXLIILMB-IPZCTEOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN2O8PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188890-41-6 |
Source


|
| Record name | Benzenesulfonamide, N-[2-[[[(2E)-3-(4-chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxy-, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188890-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
